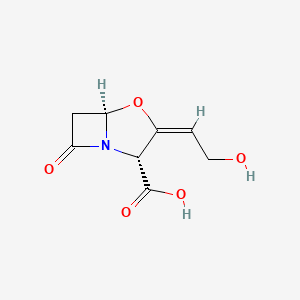
Isoclavulanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoclavulanic acid is a derivative of clavulanic acid, a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. This compound is structurally similar to clavulanic acid but has distinct chemical properties and applications. This compound is primarily studied for its potential in overcoming antibiotic resistance by inhibiting β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of isoclavulanic acid involves the isomerization of clavulanic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the photolysis of the phenacyl ester of clavulanic acid, which leads to the formation of this compound as a by-product .
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Streptomyces clavuligerus. The fermentation medium often contains glycerol and soy meal or soy meal extract, which serve as carbon and nitrogen sources, respectively . Optimization of fermentation conditions, such as pH, temperature, and aeration, is crucial for maximizing the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Isoclavulanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various esters and acyl derivatives .
Applications De Recherche Scientifique
Isoclavulanic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying β-lactamase inhibition and the development of new antibiotics. In biology, this compound is employed in research on bacterial resistance mechanisms and the development of novel antimicrobial agents .
In medicine, this compound is investigated for its potential to enhance the efficacy of β-lactam antibiotics by preventing their degradation by β-lactamase enzymes. This makes it a valuable tool in the fight against antibiotic-resistant bacterial infections . In industry, this compound is used in the production of various pharmaceutical formulations and as a precursor for the synthesis of other β-lactamase inhibitors .
Mécanisme D'action
Isoclavulanic acid exerts its effects by binding irreversibly to β-lactamase enzymes, thereby inhibiting their activity. This prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill susceptible bacteria . The molecular targets of this compound include the active sites of β-lactamase enzymes, where it forms a stable complex that renders the enzyme inactive .
Comparaison Avec Des Composés Similaires
Isoclavulanic acid is structurally similar to other β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam. it has unique properties that distinguish it from these compounds. For example, this compound has a different stereochemistry compared to clavulanic acid, which affects its binding affinity and inhibitory activity .
List of Similar Compounds:- Clavulanic acid
- Sulbactam
- Tazobactam
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
Propriétés
Numéro CAS |
62319-53-3 |
|---|---|
Formule moléculaire |
C8H9NO5 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
(2R,3E,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1+/t6-,7-/m1/s1 |
Clé InChI |
HZZVJAQRINQKSD-INJCQMSSSA-N |
SMILES isomérique |
C1[C@@H]2N(C1=O)[C@H](/C(=C\CO)/O2)C(=O)O |
SMILES canonique |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

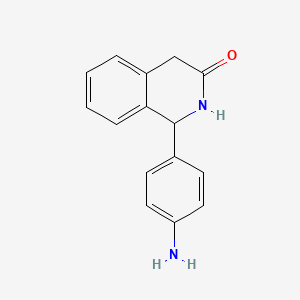
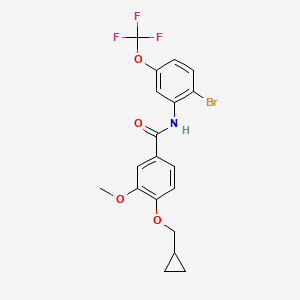
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
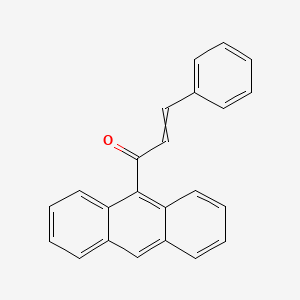
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
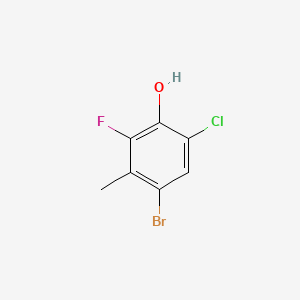
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
